CCR5 Antagonism Potency: Difluoro‑Methoxy Substitution vs. Non‑Fluorinated and Chloro Analogs
The target compound demonstrates CCR5 antagonistic activity with an IC₅₀ of approximately 10.1 μM in a human MOLT4 cell‑based assay measuring inhibition of CCL5‑induced calcium mobilization [1]. In contrast, a structurally related non‑fluorinated analog bearing only a single methyl substituent on the ethanamine chain shows significantly weaker potency (IC₅₀ ~37.6 μM) in the same assay system [2]. The 6‑methoxy‑2‑difluoroethyl substitution pattern therefore confers an approximately 3.7‑fold improvement in CCR5 antagonism compared to a close structural analog lacking the gem‑difluoro motif.
| Evidence Dimension | CCR5 antagonistic potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 1.01 × 10⁴ nM (10.1 μM) |
| Comparator Or Baseline | Non-fluorinated structural analog (CHEMBL1817916 / CHEMBL2057819); IC₅₀ ≈ 3.76 × 10⁴ nM (37.6 μM) |
| Quantified Difference | Approximately 3.7‑fold more potent |
| Conditions | Antagonist activity at human CCR5 receptor expressed in MOLT4 cells; inhibition of CCL5‑induced calcium mobilization measured by Fluor‑4 after 1 h |
Why This Matters
A 3.7‑fold potency advantage at a validated HIV‑entry target can translate into a lower required screening concentration and reduced off‑target risk in cellular infection models, directly impacting lead‑optimization decision‑making.
- [1] BindingDB. BDBM50387956 / CHEMBL2057812. IC₅₀: 1.01E+4 nM. Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. Available at: http://ww.bindingdb.org (Accessed 2026-04-30). View Source
- [2] BindingDB. BDBM50351151 / CHEMBL1817916 / CHEMBL2057819. IC₅₀: 3.76E+4 nM. Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. Available at: http://ww.w.bindingdb.org (Accessed 2026-04-30). View Source
